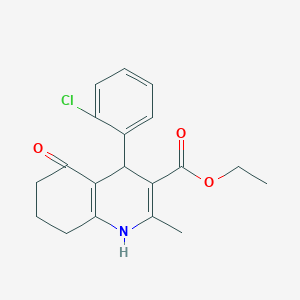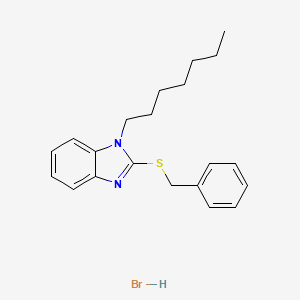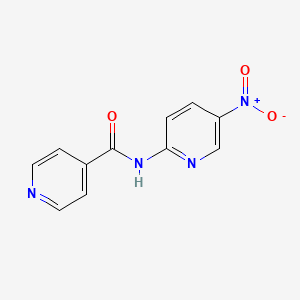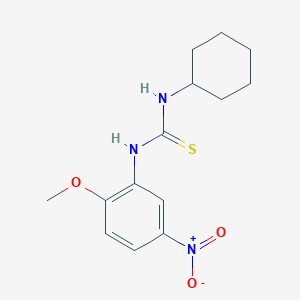![molecular formula C23H32O2 B4996314 1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as 'Bis(2-tert-butylphenyl) ether' or 'Bis(2-tert-butylphenyl) oxide' and is widely used in various fields, including materials science, organic chemistry, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' is not fully understood. However, studies have suggested that the compound acts as a free radical scavenger and an inhibitor of pro-inflammatory cytokines. It may also activate various signaling pathways that promote cell survival and reduce oxidative stress.
Biochemical and Physiological Effects
Studies have shown that '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' exhibits potent antioxidant and anti-inflammatory effects in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines. In addition, this compound has been shown to protect against oxidative stress-induced cell death and promote cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' is its excellent stability and low toxicity, making it an ideal candidate for various lab experiments. However, its high melting point and low solubility in water can limit its use in certain applications. In addition, the compound's precise mechanism of action and potential side effects are not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the study of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)'. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to elucidate the compound's mechanism of action and potential side effects in vivo. In addition, the development of new synthetic routes and modifications of the compound's structure could lead to the discovery of more potent and selective analogs with improved properties.
Métodos De Síntesis
The synthesis of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' involves the reaction of 2-tert-butylphenol with 1,3-dibromopropane in the presence of a base. The reaction produces the desired compound through etherification. The yield of the reaction is typically high, and the compound can be easily purified using standard techniques.
Aplicaciones Científicas De Investigación
'1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' has been extensively used in materials science as a polymer stabilizer due to its excellent thermal stability and UV resistance. It has also been used as a ligand in organic chemistry reactions, where it can form stable complexes with various transition metals. In biochemistry, this compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-tert-butyl-2-[3-(2-tert-butylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-22(2,3)18-12-7-9-14-20(18)24-16-11-17-25-21-15-10-8-13-19(21)23(4,5)6/h7-10,12-15H,11,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNMHNCDAWXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCOC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996251.png)
![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4996279.png)
![N-{[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4996287.png)

![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)
![1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)

